

Spectroscopic Profile of 4-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-methyl-1H-imidazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-methyl-1H-imidazole-2-carbaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents visual representations of its structure and analytical workflows.

Molecular Structure

The molecular structure of **4-methyl-1H-imidazole-2-carbaldehyde** consists of a five-membered imidazole ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The presence of tautomerism in the imidazole ring, where the hydrogen atom can be attached to either nitrogen, can influence its spectroscopic properties.

Caption: Molecular structure of **4-methyl-1H-imidazole-2-carbaldehyde**.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **4-methyl-1H-imidazole-2-carbaldehyde**. For comparative purposes, data for the isomeric 4-methyl-1H-imidazole-5-carbaldehyde are also included where available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **4-methyl-1H-imidazole-2-carbaldehyde**, the presence of the conjugated imidazole ring and the carbonyl group from the carbaldehyde results in characteristic absorption bands in the UV region.

Compound	Solvent	λ_{max} (nm)	Reference
4-methyl-1H-imidazole-2-carbaldehyde	2% Methanol/Water	217, 282	

The absorption at 282 nm is likely due to the $n \rightarrow \pi^*$ transition of the carbonyl group conjugated with the imidazole ring, while the peak at 217 nm can be attributed to $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. While specific peak assignments for **4-methyl-1H-imidazole-2-carbaldehyde** are not readily available in the literature, the presence of C-N and C=N bond stretching vibrations has been noted. For comparison, some IR data for a derivative of the isomer, 4-methyl-1H-imidazole-5-carbaldehyde, are presented below.

Compound	Wavenumber	Assignment	Reference
Derivative of 4-methyl-1H-imidazole-5-carbaldehyde	(cm ⁻¹)	(Tentative)	
1-Benzyl-4-methyl-imidazole-5-carbaldehyde (Isomer)	3088, 2936, 2841	C-H stretching	[1]
1659	C=O stretching (aldehyde)	[1]	
1598	C=C and C=N stretching	[1]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. To date, specific and complete ¹H and ¹³C NMR data for **4-methyl-1H-imidazole-2-carbaldehyde** has not been published. However, data for the related isomer, 4-methyl-1H-imidazole-5-carbaldehyde, and its derivatives are available and can provide insights into the expected chemical shifts.

¹H NMR Data for Derivatives of 4-methyl-1H-imidazole-5-carbaldehyde (Isomer)

Compound Derivative	Solvent	Chemical Shift (δ) ppm and Multiplicity	Reference
1,4-dimethyl-imidazole-5-carbaldehyde	DMSO-d ₆	9.76 (s, 1H, CHO), 7.73 (s, 1H, imidazole C-H), 3.60 (s, 3H, N-CH ₃), 2.46 (s, 3H, C-CH ₃)	[2]
1-Benzyl-4-methyl-imidazole-5-carbaldehyde (main isomer)	CDCl ₃	9.74 (s, 1H, CHO), 7.54-6.98 (m, 5H, Ar-H), 5.36 (s, 2H, N-CH ₂), 2.43 (s, 3H, C-CH ₃)	[1]
5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt	DMSO-d ₆	9.94 (s, 1H, CHO), 9.14 (s, 1H, imidazolium C-H), 4.00 (s, 3H, N-CH ₃), 3.79 (s, 3H, N-CH ₃), 2.59 (s, 3H, C-CH ₃)	[1]

¹³C NMR Data

Explicit ¹³C NMR data for **4-methyl-1H-imidazole-2-carbaldehyde** is not currently available in published literature. For the isomer, 4-methyl-1H-imidazole-5-carbaldehyde, the PubChem database indicates that a spectrum is available from Wiley-VCH GmbH, though the specific chemical shifts are not listed in the entry.[3]

Mass Spectrometry (MS)

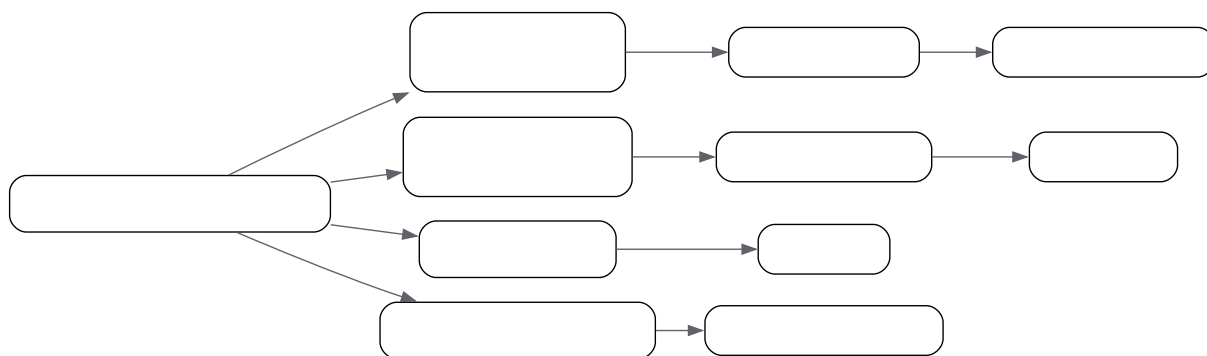
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Compound	Ionization Method	m/z	Assignment	Reference
4-methyl-1H-imidazole-2-carbaldehyde	Not specified	110	[M] ⁺ (Molecular Ion)	

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide generalized procedures for the spectroscopic analysis of **4-methyl-1H-imidazole-2-carbaldehyde**.

Sample Preparation for Spectroscopic Analysis



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Caption: General workflow for spectroscopic sample preparation.

1. NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-methyl-1H-imidazole-2-carbaldehyde** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- **Instrumentation:** The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

2. UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **4-methyl-1H-imidazole-2-carbaldehyde** in a UV-transparent solvent (e.g., methanol or a water-methanol mixture). From the stock solution, prepare a dilute solution of a known concentration to ensure the absorbance is within the linear range of the instrument (typically below 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the spectrum over a wavelength range of approximately 200-800 nm. Use a matched quartz cuvette containing the pure solvent as a reference.

3. FTIR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

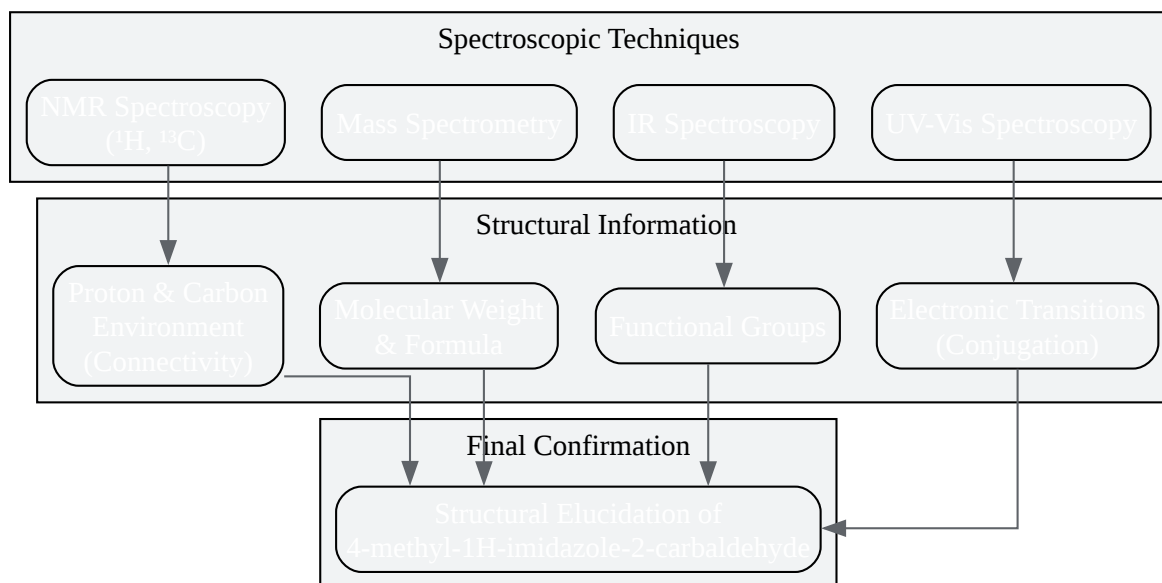
- Instrumentation: Utilize a Fourier Transform Infrared spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

4. Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: The choice of mass spectrometer and ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will depend on the desired information.
- Data Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a high vacuum and ionized by an electron beam. The mass spectrum is recorded over an appropriate m/z range.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the structure and purity of the compound.



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of **4-methyl-1H-imidazole-2-carbaldehyde**. Further research is warranted to obtain and publish a complete set of experimental NMR and IR data to facilitate future studies on this compound and its derivatives.

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